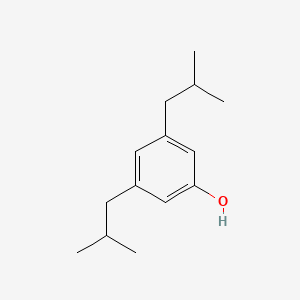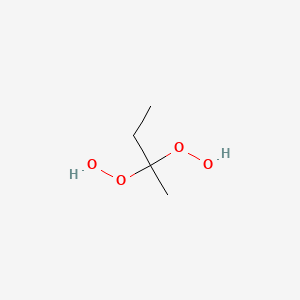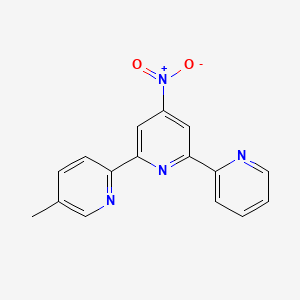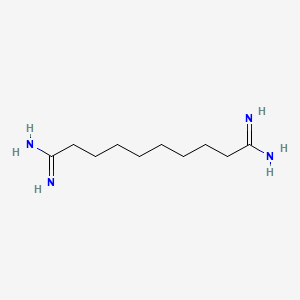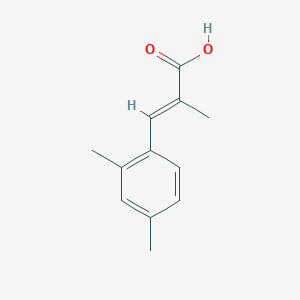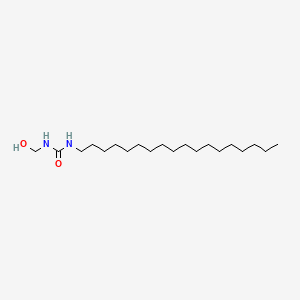-, (T-4)- CAS No. 62604-63-1](/img/structure/B15345775.png)
Titanium, tris[4-(1-methyl-1-phenylethyl)phenolato](2-propanolato)-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-, (T-4)- is an organic titanium compound. It is characterized by the presence of three 4-(1-methyl-1-phenylethyl)phenolato ligands and one 2-propanolato ligand coordinated to a titanium center. This compound is typically found in the form of white or yellow crystals and is known for its thermal stability and solubility in organic solvents such as diethyl ether and dimethylformamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- involves the reaction of three equivalents of 4-(1-methyl-1-phenylethyl)phenol with a titanium source in the presence of 2-propanol. The reaction typically occurs under controlled conditions to ensure the proper coordination of the ligands to the titanium center .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The phenolato and propanolato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands .
Applications De Recherche Scientifique
Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- has several scientific research applications, including:
Transition Metal Complex Studies: The compound is used in the study of transition metal complexes and their applications in organic synthesis.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- exerts its effects involves the coordination of the ligands to the titanium center, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other titanium complexes with different ligands, such as:
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
- Titanium, tris4-(1-methyl-1-phenylethyl)phenolato-
Uniqueness
The uniqueness of Titanium, tris4-(1-methyl-1-phenylethyl)phenolato- lies in its specific ligand coordination, which imparts distinct thermal stability and solubility properties. These characteristics make it particularly useful in certain catalytic and material science applications .
Propriétés
Numéro CAS |
62604-63-1 |
|---|---|
Formule moléculaire |
C48H52O4Ti |
Poids moléculaire |
740.8 g/mol |
Nom IUPAC |
4-(2-phenylpropan-2-yl)phenolate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C15H16O.C3H7O.Ti/c3*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;1-3(2)4;/h3*3-11,16H,1-2H3;3H,1-2H3;/q;;;-1;+4/p-3 |
Clé InChI |
QDOHEQPBFGOENI-UHFFFAOYSA-K |
SMILES canonique |
CC(C)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


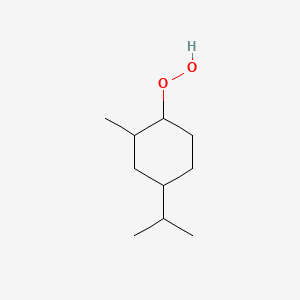
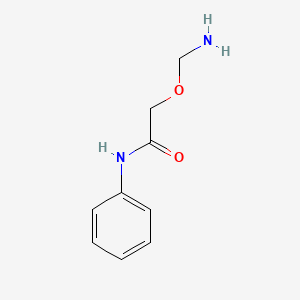
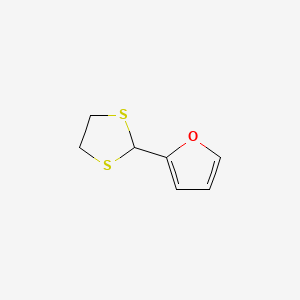
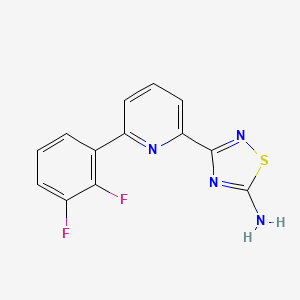
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
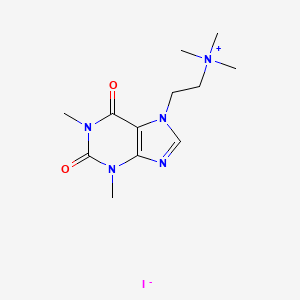
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
